3-Cyclopentyl-3-oxopropanenitrile CAS number and identifiers
3-Cyclopentyl-3-oxopropanenitrile CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Cyclopentyl-3-oxopropanenitrile, a nitrile derivative of significant interest as a chemical intermediate in the synthesis of more complex molecules. This document consolidates its chemical identifiers, physical properties, and a general synthetic approach, presenting the data in a clear and accessible format for laboratory use.
Core Identifiers and Chemical Properties
3-Cyclopentyl-3-oxopropanenitrile, also known as cyclopentylacetyl cyanide, is a chemical compound with the CAS Registry Number 6253-92-5. Its fundamental identifiers and properties are summarized below, providing a foundational dataset for researchers.
| Identifier Type | Data |
| CAS Number | 6253-92-5 |
| Chemical Name | 3-Cyclopentyl-3-oxopropanenitrile |
| IUPAC Name | 3-cyclopentyl-3-oxopropanenitrile |
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| Canonical SMILES | C1CCC(C1)C(=O)CC#N |
| InChI Key | YJQPYGGASBDIOP-UHFFFAOYSA-N |
Physicochemical Data
A summary of the key physical and chemical properties of 3-Cyclopentyl-3-oxopropanenitrile is presented in the table below. This data is essential for handling, storage, and application in a laboratory setting.
| Property | Value |
| Physical State | Liquid |
| Boiling Point | 116-118 °C at 12 mmHg |
| Density | 1.011 g/cm³ |
| Refractive Index | 1.472 |
Synthesis and Experimental Protocols
The primary synthetic route to 3-Cyclopentyl-3-oxopropanenitrile involves the condensation reaction between a cyclopentylcarbonyl precursor and a nitrile-containing reagent. A general and widely cited method is the reaction of ethyl cyclopentanecarboxylate with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium amide, followed by an acidic workup.
General Experimental Protocol: Synthesis
A representative, though general, protocol for the synthesis of 3-Cyclopentyl-3-oxopropanenitrile is as follows:
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Reaction Setup: A solution of ethyl cyclopentanecarboxylate and acetonitrile is prepared in an anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: The reaction mixture is cooled in an ice bath, and a strong base, such as sodium amide, is added portion-wise while maintaining the temperature.
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Reaction: The mixture is stirred at room temperature for several hours to allow the condensation reaction to proceed to completion.
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Quenching and Workup: The reaction is quenched by the slow addition of an aqueous acid (e.g., dilute sulfuric acid or hydrochloric acid) to neutralize the base and precipitate the product.
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Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
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Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis, purification, and subsequent analysis of 3-Cyclopentyl-3-oxopropanenitrile.
Caption: General workflow for the synthesis and analysis of 3-Cyclopentyl-3-oxopropanenitrile.
Spectroscopic Data
| Spectroscopic Method | Expected Signals |
| ¹H NMR | Signals corresponding to the cyclopentyl ring protons and the methylene protons adjacent to the carbonyl and nitrile groups. |
| ¹³C NMR | Resonances for the carbonyl carbon, nitrile carbon, methylene carbon, and the distinct carbons of the cyclopentyl ring. |
| IR Spectroscopy | A strong absorption band for the C≡N (nitrile) stretch (approx. 2250 cm⁻¹) and a strong absorption for the C=O (ketone) stretch (approx. 1710 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (137.18 g/mol ). |
